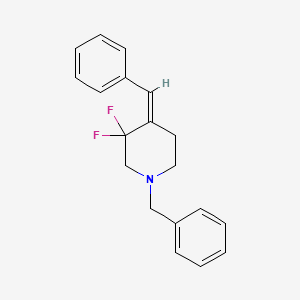

![molecular formula C21H21N5O2 B2512779 N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260910-98-2](/img/structure/B2512779.png)

N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is a heterocyclic structure that is often found in compounds with interesting biological activities . The benzyl and propyl groups attached to this scaffold could potentially influence its binding affinity to various biological targets.Chemical Reactions Analysis

While specific reactions involving this compound are not available, related [1,2,4]triazolo[4,3-a]quinoxaline compounds have been studied for their DNA intercalation activities .Scientific Research Applications

Synthesis and Structural Analysis

- A diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives was demonstrated, employing a Ugi four-component reaction, followed by a copper-catalyzed tandem reaction. This method offers rapid access to structurally varied and complex fused tricyclic scaffolds from readily available materials (An et al., 2017).

- Methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs were synthesized via DCC coupling and azide coupling methods, showcasing diverse chemical reactions for this compound class (Fathalla, 2015).

Pharmacological Applications

- A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives exhibited positive inotropic activity by increasing left atrium stroke volume in isolated rabbit heart preparations, indicating potential therapeutic applications (Zhang et al., 2008).

- Novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant H1-antihistaminic activity, highlighting the potential of this compound class in developing new antihistamines with negligible sedation effects (Alagarsamy et al., 2007).

Material Science and Bioactivity

- A combination of benzotriazole and quinoxaline units in an acceptor unit led to the synthesis of novel monomers, which exhibited both p- and n-type doping properties and are considered potential materials for optoelectronics due to their small band gaps and broad absorption spectra (Ozdemir et al., 2012).

- Monoamine oxidase (MAO) inhibitory property was observed in a series of 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines, revealing interactions with residues known to affect the inhibition of the enzyme, which is crucial for understanding the bioactivity of these compounds (Khattab et al., 2010).

Mechanism of Action

Target of Action

The compound “N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a benzyl derivative. Benzyl compounds are often used in medicinal chemistry due to their ability to interact with various biological targets. They can bind to different enzymes, receptors, and other proteins, influencing their function .

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, resulting in altered cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. As a benzyl derivative, this compound might have certain common characteristics, such as good absorption and distribution. The specific adme properties would need to be determined experimentally .

properties

IUPAC Name |

N-benzyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-2-8-18-23-24-20-21(28)25(16-11-6-7-12-17(16)26(18)20)14-19(27)22-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASUNQIRVLLHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

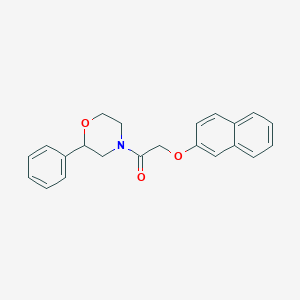

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2512698.png)

![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)

![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)

![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)

![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)

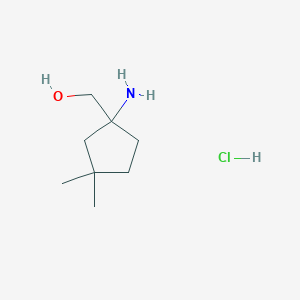

![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)

![methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2512716.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)